Triacetoxyborohydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

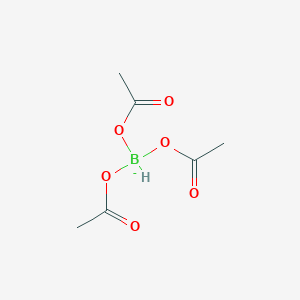

Triacetoxyborohydride is a useful research compound. Its molecular formula is C6H10BO6- and its molecular weight is 188.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reductive Amination

Sodium triacetoxyborohydride is predominantly used in the reductive amination of aldehydes and ketones. This process allows for the synthesis of diverse amine structures, including primary, secondary, and tertiary amines. The reagent's selectivity enables effective reactions with various substrates, including aliphatic and aromatic aldehydes and ketones .

Case Study: Synthesis of Histamine H3 Receptor Antagonists

A notable application involved the synthesis of intermediates for potent histamine H3 receptor antagonists through reductive amination using sodium this compound. This method demonstrated high yields and reproducibility compared to traditional methods .

One-Pot Reactions

Recent advancements have showcased sodium this compound's utility in one-pot multi-component reactions. For instance, a three-component reaction was developed to produce 1,2-disubstituted-3-alkylidenylpyrrolidines via in situ reduction of pyrrolium salts. This approach significantly simplifies the synthetic pathway while maintaining high stereoselectivity .

Synthesis of N-Alkylated Compounds

The compound has also been employed for N-alkylation processes using carboxylic acids as alkylating agents. This application expands its utility beyond simple reductions to more complex alkylation reactions, further demonstrating its versatility in organic synthesis .

Comparison with Other Reducing Agents

| Property | Sodium this compound | Sodium Cyanoborohydride | Sodium Borohydride |

|---|---|---|---|

| Toxicity | Low | Moderate | Low |

| Selectivity | High | Moderate | Low |

| Solvent Compatibility | DCE, THF | Methanol | Water |

| Reaction Scope | Aldehydes & Ketones | Aldehydes | Aldehydes & Ketones |

| Byproducts | Non-toxic | Toxic | Non-toxic |

This table illustrates the advantages of sodium this compound over other reducing agents, particularly in terms of selectivity and toxicity.

Limitations

Despite its advantages, sodium this compound does have limitations. It is sensitive to moisture and not compatible with methanol, which can hinder its application in certain synthetic scenarios. Additionally, it may react slowly with some alcohols like ethanol and isopropanol .

Análisis De Reacciones Químicas

Chemical Reactions of Sodium Triacetoxyborohydride (STAB)

Sodium this compound (NaBH(OAc)₃), commonly abbreviated STAB, is a versatile reducing agent in organic synthesis, particularly renowned for its mild yet selective reactivity. Its chemical behavior is distinct from other borohydrides, offering advantages in reductive amination and compatibility with sensitive functional groups. Below is a detailed analysis of its key reactions, supported by experimental data and mechanistic insights.

Preparation of Sodium this compound

STAB is synthesized via the protonolysis of sodium borohydride (NaBH₄) with acetic acid:

NaBH4+3CH3COOH→NaBH(OAc)3+3H2↑

This reaction replaces three hydrides in NaBH₄ with acetoxy groups, stabilizing the boron-hydrogen bond and reducing its reactivity compared to NaBH₄ .

Reductive Amination

STAB is most prominently used for reductive amination of aldehydes and ketones. The reaction proceeds via imine/iminium ion intermediates, which are selectively reduced over carbonyl groups.

Reaction Mechanism

-

Imine Formation : A carbonyl compound reacts with an amine to form an imine or iminium ion.

-

Reduction : STAB selectively reduces the imine/iminium ion to form a secondary amine .

Key Features :

-

Selectivity : STAB reduces iminium ions faster than aldehydes or ketones, enabling direct reductive amination without isolating intermediates .

-

Solvent Compatibility :

-

Acid Catalysis : Acetic acid (AcOH) accelerates imine formation in ketone reactions but is unnecessary for aldehydes .

Example Reaction :

In a study, m-anisaldehyde and dimethylamine hydrochloride were reductively aminated using STAB in THF with sodium acetate and AcOH. The reaction yielded 77% of the target amine after purification .

Reductive Alkylation

STAB can alkylate secondary amines via aldehyde-bisulfite adducts, enabling the synthesis of tertiary amines .

Reduction of Carbonyl Compounds

Selectivity and Reaction Conditions

STAB’s reactivity is influenced by its solvent and reaction environment:

Comparison with NaBH₃CN :

STAB avoids the toxicity of cyanide byproducts and achieves higher yields with fewer side reactions .

Mechanistic Insights

Density Functional Theory (DFT) studies reveal that STAB’s selectivity arises from:

-

Lower activation energy : Hydride transfer to Z-aldimines is kinetically favored over aldehydes .

-

Thermodynamic favorability : Reduction of imines is more exothermic than reduction of aldehydes/ketones .

This explains why STAB efficiently reduces iminium ions without requiring prior imine isolation .

Q & A

Basic Research Questions

Q. What are the key advantages of sodium triacetoxyborohydride (STAB) in reductive amination compared to other reducing agents?

STAB is a mild, selective reagent that enables efficient reductive amination of aldehydes and ketones with primary/secondary amines. Unlike NaBH3CN or borane-pyridine, STAB minimizes over-reduction and side reactions, particularly in the presence of reducible groups (e.g., alkenes, nitriles) or acid-sensitive functionalities (e.g., acetals) . It operates effectively in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), with acetic acid (AcOH) often accelerating the reaction .

Q. What substrates and solvents are optimal for STAB-mediated reductive amination?

- Substrates : Aliphatic aldehydes/ketones, weakly basic amines (e.g., anilines), and secondary amines.

- Solvents : DCE is preferred for faster kinetics; THF or acetonitrile (MeCN) are alternatives.

- Catalysis : AcOH is critical for ketone reactions but often unnecessary with aldehydes . Example protocol: Mix amine and aldehyde/ketone in DCE, add STAB (1.5 equiv) and AcOH (0.2 g), stir under argon at RT for 6 h, quench with NaOH, and purify via chromatography .

Q. How does STAB compare to sodium cyanoborohydride (NaBH3_33CN) in reductive amination?

STAB avoids cyanide toxicity and provides higher yields in most cases, especially with bulky or electron-deficient amines. However, NaBH3CN may outperform in methanol due to STAB’s instability in protic solvents .

Advanced Research Questions

Q. How can researchers address contradictions in literature regarding STAB’s ability to reduce aldehydes?

While textbooks claim STAB selectively reduces imines over aldehydes, experimental data show aldehyde reduction occurs under certain conditions. To mitigate this:

- Use stoichiometric control (e.g., 1:1 aldehyde:amine ratio).

- Monitor reaction progress via HPLC or TLC to detect intermediates .

- Pre-form imines in MeOH before reduction if dialkylation is a concern .

Q. What strategies optimize STAB-mediated reductive amination for sterically hindered substrates?

- Solvent modulation : DCE enhances reaction rates over THF.

- Excess reagent : Increase STAB to 4 equiv for hindered ketones (e.g., cyclic systems), improving yields from 40% to 67% .

- Temperature : Elevated temperatures (40–50°C) may overcome kinetic barriers but risk side reactions .

Q. How can the active borohydride content of STAB be quantified for reproducibility?

A validated HPLC assay using salicylaldehyde reduction correlates STAB potency with reductive amination yields. This method adjusts reagent charges to account for batch variability or degradation over time .

Q. Mechanistic and Methodological Insights

Q. What is the evidence for direct vs. indirect pathways in STAB-mediated reductive amination?

- Direct pathway : STAB reduces the carbinolamine intermediate without isolating the imine. This requires selective reduction of imine over carbonyl groups, achievable via STAB’s mild acidity (AcOH catalysis) .

- Indirect pathway : Pre-form imines (e.g., in MeOH) followed by STAB reduction avoids competing aldehyde reduction .

Q. How does tetramethylammonium this compound expand synthetic utility compared to STAB?

This derivative enables hydroxyl-directed reductions in polycyclic systems (e.g., trans-fused diols in natural product synthesis) with high stereoselectivity. It is particularly effective in iterative ring-expansion protocols .

Q. Data Contradiction Analysis

Q. Why do some studies report poor STAB performance with aromatic ketones?

Aromatic ketones (e.g., acetophenones) exhibit slower imine formation due to reduced nucleophilicity, leading to incomplete reduction. Solutions include:

- Prolonged reaction times (24–48 h).

- Alternative catalysts (e.g., Ti(OiPr)4) to activate the carbonyl .

Q. How can researchers reconcile discrepancies in solvent effects on STAB kinetics?

Conflicting reports on DCE vs. THF efficacy arise from substrate-specific interactions. For example:

- DCE accelerates reactions with aliphatic amines but may destabilize polar intermediates.

- THF stabilizes charged species but slows kinetics. Systematic solvent screening is recommended for novel substrates .

Q. Tables for Quick Reference

| Common Side Reactions | Mitigation Strategies |

|---|---|

| Dialkylation of primary amines | Stepwise imine formation |

| Aldehyde over-reduction | Strict stoichiometry control |

Propiedades

IUPAC Name |

triacetyloxyboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h7H,1-3H3/q-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCCMXQDRZDLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BO6- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.